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Compound of Interest

Compound Name: Ethyl 3-methyl-2-nitrobenzoate

CAS No.: 54064-39-0

Cat. No.: B1612789

Get Quote

Executive Summary
This technical guide details the process chemistry for synthesizing Ethyl 3-methyl-2-
nitrobenzoate, a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g.,

indoles via the Batcho-Leimgruber synthesis) and specific kinase inhibitors.

While direct nitration of ethyl 3-methylbenzoate appears to be the most direct retrosynthetic

disconnection, it is chemically flawed due to poor regioselectivity. This guide advocates for the

esterification of 3-methyl-2-nitrobenzoic acid as the "Gold Standard" route. This approach

guarantees isomeric purity, avoiding the difficult chromatographic separation of the 2-nitro

(desired) and 4-nitro (byproduct) isomers.
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Property Specification

IUPAC Name Ethyl 3-methyl-2-nitrobenzoate

CAS Number 54064-39-0

Molecular Formula C₁₀H₁₁NO₄

Molecular Weight 209.20 g/mol

Physical State
Low-melting solid or viscous oil (dependent on

purity)

Storage Sealed, Dry, Room Temperature (Hygroscopic)

Strategic Retrosynthesis & Route Selection
The synthesis of polysubstituted benzenes is governed by the directing effects of existing

substituents.

Route A (Direct Nitration - NOT RECOMMENDED): Nitration of ethyl 3-methylbenzoate. The

ester group is meta-directing, while the methyl group is ortho/para-directing. These effects

compete, leading to a mixture of the 2-nitro, 4-nitro, and 6-nitro isomers. The 2-position is

sterically hindered, often resulting in it being the minor product.

Route B (Esterification - RECOMMENDED): Starting with commercially available or pre-

synthesized 3-methyl-2-nitrobenzoic acid. This locks in the regiochemistry upstream,

reducing the final step to a simple functional group transformation.

Retrosynthetic Logic Diagram
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Route A: Direct Nitration (Low Selectivity) Route B: Esterification (High Fidelity)

Ethyl 3-methyl-2-nitrobenzoate
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(Activated)

Esterification

Ethyl 3-methylbenzoate

HNO3/H2SO4

3-methyl-2-nitrobenzoic acid
(CAS: 5437-38-7)

Activation (SOCl2)

Click to download full resolution via product page

Caption: Retrosynthetic analysis comparing the flawed direct nitration route (Red) with the

preferred esterification route (Green).

Critical Material Attributes (CMA)
Before initiating synthesis, ensure reagents meet the following specifications to minimize side

reactions (particularly hydrolysis of the acid chloride).
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Reagent Grade
Critical Impurity
Limit

Rationale

3-methyl-2-

nitrobenzoic acid
>97%

<1% 3-methyl-4-

nitrobenzoic acid

Isomeric impurities

are difficult to remove

after esterification.

Thionyl Chloride

(SOCl₂)
ReagentPlus Free of H₂O

Water hydrolyzes

SOCl₂ to SO₂ and

HCl, reducing

stoichiometry.

Ethanol (EtOH) Anhydrous <0.05% Water

Water competes with

EtOH for the acid

chloride, reverting it to

the acid.

DMF

(Dimethylformamide)
Anhydrous N/A

Acts as a Vilsmeier-

Haack type catalyst

for acid chloride

formation.

Detailed Experimental Protocol
Two methods are presented. Method A is the industrial standard for hindered substrates (using

Acid Chloride). Method B is a greener alternative (Fischer Esterification) but may require longer

reaction times due to steric hindrance at the 2-position.

Method A: Thionyl Chloride Activation (High Yield)
This method overcomes the steric hindrance of the ortho-nitro and meta-methyl groups by

converting the carboxylic acid into a highly reactive acid chloride.

Step 1: Formation of Acid Chloride
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux

condenser, and a drying tube (CaCl₂ or N₂ line).

Charge: Add 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol).
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Solvent/Reagent: Add Thionyl Chloride (20 mL, excess).

Catalyst: Add DMF (3-5 drops). Note: DMF acts as a catalyst by forming a reactive

chloroiminium intermediate.

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.

Endpoint: The solution should become clear, and gas evolution (SO₂/HCl) should cease.

Workup: Remove excess SOCl₂ via rotary evaporation under reduced pressure. Add dry

toluene (10 mL) and evaporate again to azeotrope off trace SOCl₂. Result: Crude yellow

oil/solid (Acid Chloride).

Step 2: Esterification
Solvation: Dissolve the crude acid chloride in Dichloromethane (DCM, 50 mL) or use it neat if

liquid.

Addition: Cool the solution to 0°C in an ice bath.

Reagent: Slowly add Anhydrous Ethanol (10 mL, excess) mixed with Triethylamine (TEA, 8.5

mL, 1.1 eq) or Pyridine to scavenge the HCl generated.

Alternative: If no base is used, reflux in excess ethanol, but yield may be lower due to

reversibility.

Reaction: Allow to warm to room temperature and stir for 2 hours.

Quench: Pour the mixture into ice-cold water (100 mL).

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to

remove unreacted acid) and Brine.

Drying: Dry over MgSO₄, filter, and concentrate.

Method B: Fischer Esterification (Green/Academic)
Charge: In a RBF, combine 3-methyl-2-nitrobenzoic acid (10 g) and Ethanol (100 mL).
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Catalyst: Add Conc. H₂SO₄ (1.0 mL) carefully.

Reaction: Reflux for 12–24 hours. Note: The steric bulk at the 2-position makes this slower

than typical benzoates.

Workup: Concentrate ethanol to ~20 mL. Pour into crushed ice. The ester should precipitate

(if solid) or oil out. Extract with Ethyl Acetate if necessary.

Process Analytical Technology (PAT) & QC
Reaction Workflow Diagram
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NaHCO3 Wash
DCM Extraction

Product:
Ethyl 3-methyl-2-nitrobenzoate

Click to download full resolution via product page

Caption: Step-by-step workflow for the Acid Chloride method (Method A).

Characterization (Expected Data)[4]
Since specific spectral data for the ethyl ester is less common than the methyl ester, the

following are the expected diagnostic signals based on chemical shift principles:

¹H NMR (CDCl₃, 400 MHz):

δ 8.0 - 7.5 ppm: Multiplet (3H, Aromatic protons).

δ 4.3 - 4.4 ppm: Quartet (2H, J = 7 Hz, O-CH₂-CH₃). Diagnostic for Ethyl Ester.

δ 2.4 - 2.6 ppm: Singlet (3H, Ar-CH₃).

δ 1.3 - 1.4 ppm: Triplet (3H, J = 7 Hz, O-CH₂-CH₃).

IR Spectroscopy:

1725–1735 cm⁻¹: Strong C=O stretch (Ester).
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1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (Nitro group).

Safety & Troubleshooting
Hazard Analysis

Nitro Compounds: Potentially energetic.[1] While mono-nitro benzoates are generally stable,

avoid excessive heating of the dry residue.

Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Perform all

operations in a fume hood.

Steric Hindrance: The 2-nitro group twists out of plane, shielding the carbonyl carbon. If

conversion is low in Method B, switch to Method A (Acid Chloride) as the chloride is a better

leaving group than the ethoxide/water equilibrium allows.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield Incomplete activation of acid.

Ensure SOCl₂ is fresh;

increase reflux time; ensure

DMF catalyst is added.

Starting Material Remains Hydrolysis of Acid Chloride.

Ensure ethanol is anhydrous.

Dry glassware thoroughly

before Step 2.

Product is an Oil Impurities or intrinsic property.

Attempt crystallization from

cold Hexane/Ethanol mix. If oil

persists, purify via silica gel

column chromatography

(Hexane:EtOAc 8:2).

References
Organic Syntheses. (1928). Methyl m-nitrobenzoate.[2] Org. Synth. 1928, 8, 76.

(Foundational method for nitrobenzoate esterification). Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://edu.rsc.org/resources/nitration-of-methyl-benzoate/2323.article
http://www.orgsyn.org/demo.aspx?prep=CV1P0372
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3DCV1P0372
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612789?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vertex Pharmaceuticals. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air

oxidation. WO2015184229A1. (Source for precursor synthesis). Link

BLD Pharm. (n.d.).[3] Ethyl 3-methyl-2-nitrobenzoate MSDS & Properties. (Verification of

CAS 54064-39-0).[4][3][5][6][7][8] Link

GuideChem. (n.d.). Applications of 3-Methyl-2-nitrobenzoic acid. (Context on pharmaceutical

utility). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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